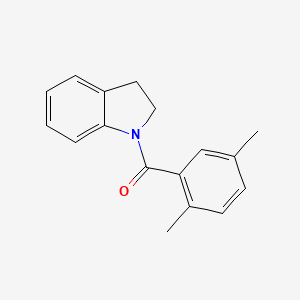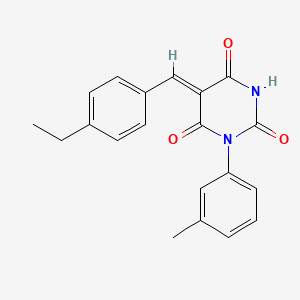
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTU is a thiourea derivative that has a thiazole ring fused to a phenyl group.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to have fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide. In medicine, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. In material science, this compound has been used as a ligand in the synthesis of metal complexes.
作用機序
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta, leading to improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea in lab experiments is its relatively low toxicity compared to other thiourea derivatives. Additionally, this compound is readily available and easy to synthesize. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound in protecting neurons from oxidative stress and reducing the production of amyloid-beta. Additionally, more research is needed to determine the potential side effects of this compound and its long-term safety. In agriculture, further studies are needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. In material science, this compound could be further investigated as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion
In conclusion, this compound is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through the reaction between phenyl isothiocyanate and 2-aminothiazoline in the presence of a base such as potassium hydroxide. This compound has been extensively studied for its potential applications in agriculture, medicine, and material science. This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer and neuroprotective properties. One advantage of using this compound in lab experiments is its relatively low toxicity compared to other thiourea derivatives. However, its low solubility in water may make it difficult to use in certain experiments. There are several potential future directions for research on this compound, including its potential use in the treatment of Alzheimer's disease and its efficacy as a pesticide.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylthiourea can be synthesized through the reaction between phenyl isothiocyanate and 2-aminothiazoline in the presence of a base such as potassium hydroxide. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 187-189°C.
特性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKKBCUYRXAISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

